3-(Pentylamino)propanoic acid;hydrochloride 3-(Pentylamino)propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2377035-78-2
VCID: VC7464559
InChI: InChI=1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H
SMILES: CCCCCNCCC(=O)O.Cl
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69

3-(Pentylamino)propanoic acid;hydrochloride

CAS No.: 2377035-78-2

Cat. No.: VC7464559

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69

* For research use only. Not for human or veterinary use.

3-(Pentylamino)propanoic acid;hydrochloride - 2377035-78-2

Specification

CAS No. 2377035-78-2
Molecular Formula C8H18ClNO2
Molecular Weight 195.69
IUPAC Name 3-(pentylamino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H
Standard InChI Key CXFOIGXSVZQQJV-UHFFFAOYSA-N
SMILES CCCCCNCCC(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-(Pentylamino)propanoic acid hydrochloride features a propanoic acid backbone substituted with a pentylamino group at the third carbon, neutralized as a hydrochloride salt. The IUPAC name, 3-(pentylamino)propanoic acid hydrochloride, reflects this configuration. Key identifiers include:

PropertyValueSource
Molecular FormulaC8H18ClNO2\text{C}_8\text{H}_{18}\text{ClNO}_2VulcanChem
Molecular Weight195.69 g/molVulcanChem
SMILESCCCCCNCCC(=O)O.ClPubChem
InChI KeyCXFOIGXSVZQQJV-UHFFFAOYSA-NPubChem

The hydrochloride salt enhances solubility in aqueous environments, making it suitable for biochemical assays and industrial processes .

Structural Analysis

The compound’s structure comprises a linear pentyl chain (-CH2CH2CH2CH2CH3\text{-CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3) attached to the amino group of 3-aminopropanoic acid. Protonation of the amino group by hydrochloric acid stabilizes the molecule, as evidenced by its crystalline solid state under standard conditions .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 3-(pentylamino)propanoic acid hydrochloride typically involves Michael addition or condensation reactions. A plausible route includes:

  • Aminoalkylation: Reacting acrylate esters with pentylamine to form 3-(pentylamino)propanoate.

  • Acid Hydrolysis: Converting the ester to the free acid using aqueous HCl.

  • Salt Formation: Precipitating the hydrochloride salt via HCl gas saturation.

Optimization of reaction parameters (e.g., pH 8–10, temperatures of 50–70°C) improves yields, as demonstrated in analogous syntheses .

Purification and Characterization

Post-synthesis purification employs techniques such as:

  • Recrystallization: Using ethanol-water mixtures to isolate high-purity crystals.

  • HPLC: A C18\text{C}_{18} column with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water achieves >98% purity .

  • NMR Spectroscopy: 1H^1\text{H} NMR peaks at δ 1.2–1.7 ppm confirm the pentyl chain, while δ 3.2–3.5 ppm corresponds to the methylene groups adjacent to the amino moiety .

Physicochemical Characteristics

Solubility and Stability

The compound exhibits high solubility in polar solvents (e.g., water, methanol) due to its ionic nature. Stability studies indicate degradation <5% under ambient conditions over six months, though prolonged exposure to light or moisture necessitates inert storage.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 162–165°C, consistent with hydrochloride salts of similar amino acids . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, releasing CO2_2 and HCl .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The primary amino group undergoes substitution with electrophiles (e.g., alkyl halides, acyl chlorides), enabling derivatization for drug discovery. For example, reaction with benzoyl chloride forms NN-benzoyl-3-(pentylamino)propanoic acid, a potential protease inhibitor .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic media cleaves the pentyl chain, yielding succinic acid derivatives.

  • Reduction: LiAlH4_4 reduces the carboxylic acid to a primary alcohol, though this is seldom utilized due to competing side reactions .

Industrial and Research Applications

Pharmaceutical Intermediate

As a precursor to bisphosphonate drugs, it facilitates the synthesis of bone resorption inhibitors. For instance, coupling with phosphonic acid derivatives yields compounds analogous to ibandronate, a therapy for osteoporosis .

Analytical Reference Standard

Its consistent chromatographic behavior (tR=4.2t_R = 4.2 min on C18\text{C}_{18} columns) supports its use in method validation for amino acid quantification .

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